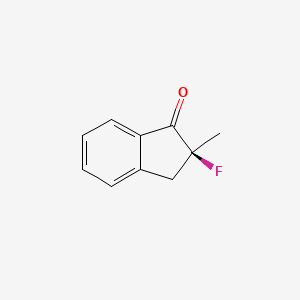
(2S)-2-fluoro-2-methyl-3H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンは、フッ素原子、メチル基、およびインダノンコアを含むユニークな構造を持つ有機化合物です。
準備方法
合成経路と反応条件
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンの合成は、通常、インダノンコアにフッ素原子とメチル基を導入することを含みます。一般的な方法の1つは、ジエチルアミノ硫黄トリフルオリド(DAST)やSelectfluorなどのフッ素化剤を使用することです。反応条件は、選択性と収率を確保するために、多くの場合、無水溶媒と低温を必要とします。
工業的製造方法
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンの工業的製造には、反応条件を最適化し、生産規模を拡大するために、連続フロー反応器を使用することが含まれる場合があります。触媒と自動システムの使用は、合成プロセスの効率と一貫性を向上させることができます。
化学反応の分析
反応の種類
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: フッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で使用することができ、多くの場合、水素化ナトリウム(NaH)などの塩基を必要とします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生み出す可能性があり、還元はアルコールを生み出す可能性があります。
科学研究への応用
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用を含む研究で使用することができます。
産業: これは、ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用できます。
科学的研究の応用
(2S)-2-fluoro-2-methyl-3H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。フッ素原子は、強い水素結合や静電的相互作用を形成することで、化合物の結合親和性と選択性を高めることができます。関与する経路には、特定の酵素の阻害や受容体活性の調節が含まれる場合があります。
類似化合物の比較
類似化合物
- (2S)-2-クロロ-2-メチル-3H-インデン-1-オン
- (2S)-2-ブロモ-2-メチル-3H-インデン-1-オン
- (2S)-2-ヨード-2-メチル-3H-インデン-1-オン
ユニークさ
(2S)-2-フルオロ-2-メチル-3H-インデン-1-オンは、フッ素原子の存在によってユニークです。フッ素原子は、化合物の代謝安定性とバイオアベイラビリティを高めることができ、製薬開発にとって貴重な候補となります。
類似化合物との比較
Similar Compounds
- (2S)-2-chloro-2-methyl-3H-inden-1-one
- (2S)-2-bromo-2-methyl-3H-inden-1-one
- (2S)-2-iodo-2-methyl-3H-inden-1-one
Uniqueness
(2S)-2-fluoro-2-methyl-3H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.
生物活性
(2S)-2-fluoro-2-methyl-3H-inden-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a fluorine atom substitution at the second carbon, which significantly influences its biological properties. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to biological targets, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For example, fluorinated compounds often exhibit enhanced interactions with proteins due to the electronegative nature of fluorine, which can stabilize binding through hydrogen bonding or dipole-dipole interactions .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Induction of Apoptosis : Studies have shown that this compound induces late apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves modulation of microtubule dynamics, which is critical for cell division and proliferation .
- Microtubule Dynamics : The compound acts as a microtubule destabilizer by occupying the colchicine binding site, leading to G2/M phase arrest in cancer cells. This disruption in microtubule formation is a common strategy in cancer therapeutics .
2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models. This suggests potential applications in treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Future Directions
Given the promising results from initial studies, further research is warranted to explore:
- Optimizing Structure : Modifications to enhance potency and selectivity against specific cancer types or inflammatory conditions.
- Clinical Trials : Progressing towards clinical trials to evaluate safety, efficacy, and pharmacokinetics in humans.
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
(2S)-2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m0/s1 |
InChIキー |
LEYVNNXOQDJEJG-JTQLQIEISA-N |
異性体SMILES |
C[C@@]1(CC2=CC=CC=C2C1=O)F |
正規SMILES |
CC1(CC2=CC=CC=C2C1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















